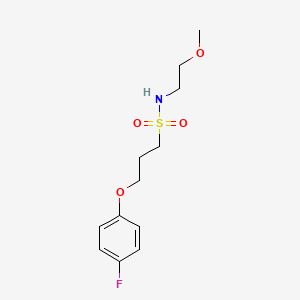

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide

Description

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a 4-fluorophenoxy group attached to the propane sulfonamide backbone and a methoxyethyl substituent on the nitrogen atom. Sulfonamides are widely studied for their diverse pharmacological properties, including enzyme inhibition and anti-inflammatory activity, owing to their ability to mimic biological sulfonic acid groups .

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO4S/c1-17-9-7-14-19(15,16)10-2-8-18-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBMYTLRDIXXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide typically involves the following steps:

Formation of 4-fluorophenoxypropane: This can be achieved by reacting 4-fluorophenol with 1-bromopropane in the presence of a base such as potassium carbonate.

Sulfonation: The resulting 4-fluorophenoxypropane is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Amidation: The sulfonyl chloride intermediate is reacted with 2-methoxyethylamine to form the final product, 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of the fluorine atom can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide with analogous sulfonamides and related compounds, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on structure.

Key Findings

Substituent Effects on Solubility and Lipophilicity: The methoxyethyl group in the target compound and the dihydrobenzofuran analog () likely improves water solubility compared to the sec-butyl group in ’s compound, which is more lipophilic . The 4-fluorophenoxy group in the target compound may offer a balance between electronic effects and metabolic stability compared to the 4-chlorophenyl group in ’s compound, as fluorine is smaller and less prone to forming reactive metabolites .

For example, the anti-inflammatory activity of compound 2 from Lycium barbarum (IC₅₀ = 17.00 μM) highlights the role of methoxyethyl and phenolic groups in modulating inflammation . The dihydrobenzofuran analog () may exhibit enhanced target binding due to the rigid aromatic system, a feature exploited in kinase inhibitors .

Structural Diversity and Pharmacophore Design: The tetrahydroisoquinoline moiety in ’s compound introduces a basic nitrogen, which could facilitate blood-brain barrier penetration, contrasting with the target compound’s likely peripheral action . Acrylamide derivatives (e.g., ) demonstrate the importance of hydrogen-bonding motifs in bioactivity, a feature less pronounced in sulfonamides but still relevant for enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.